Di-tert-nonyl disulphide

Catalog No.
S13146979
CAS No.
90062-36-5
M.F
C18H38S2
M. Wt
318.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-nonyl disulphide

CAS Number

90062-36-5

Product Name

Di-tert-nonyl disulphide

IUPAC Name

2-methyl-2-(2-methyloctan-2-yldisulfanyl)octane

Molecular Formula

C18H38S2

Molecular Weight

318.6 g/mol

InChI

InChI=1S/C18H38S2/c1-7-9-11-13-15-17(3,4)19-20-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3

InChI Key

VCGHXQIQFOCLKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)SSC(C)(C)CCCCCC

Di-tert-nonyl disulfide is an organosulfur compound characterized by its molecular formula C18H38S2C_{18}H_{38}S_2. This compound contains two tert-nonyl groups linked by a disulfide bond. The structure contributes to its unique physical and chemical properties, making it relevant in various industrial applications. Di-tert-nonyl disulfide is utilized primarily as a lubricant additive and in the synthesis of other sulfur-containing compounds. Its stability and reactivity are influenced by the steric hindrance provided by the bulky tert-nonyl groups, which can affect its interactions with other chemical species.

  • Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and iodine.
  • Reduction: The disulfide bond can be reduced to yield thiols, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The tert-nonyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under basic conditions.

Major Products Formed

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Nonanethiol.
  • Substitution: Various substituted nonyl derivatives depending on the nucleophile used.

Research into the biological activity of di-tert-nonyl disulfide suggests potential antimicrobial and antifungal properties. The compound's interactions with biological systems may involve redox reactions, influencing cellular processes and protein functions. There is ongoing investigation into its therapeutic applications, particularly in drug development and as a possible antioxidant .

Di-tert-nonyl disulfide can be synthesized through several methods:

  • Oxidative Coupling of Thiols: A common method involves the oxidative coupling of tert-nonyl mercaptan using oxidizing agents like sodium hydroxide in the presence of metal catalysts.
  • Industrial Production: In industrial settings, large-scale reactors facilitate the controlled reaction of thiols under specific temperature and pressure conditions to optimize yield and purity. The final product is often purified via distillation or recrystallization.

Di-tert-nonyl disulfide has diverse applications across various fields:

  • Lubricants: It is used as an additive to enhance the performance of lubricants due to its anti-wear properties.
  • Vulcanizing Agent: In the rubber industry, it serves as a vulcanizing agent, improving the durability and elasticity of rubber products.
  • Organic Synthesis: It acts as a reagent in organic chemistry for synthesizing sulfur-containing compounds, contributing to research in both chemistry and biology .

Studies on di-tert-nonyl disulfide's interactions reveal its ability to modulate redox states in biological systems. It can interact with sulfhydryl groups on proteins, potentially affecting protein folding and stability. This redox behavior is crucial for understanding its role in biological processes and therapeutic applications .

Di-tert-nonyl disulfide shares similarities with several other organosulfur compounds, including:

  • Di-tert-butyl disulfide
  • Di-n-octyl disulfide
  • Di-n-nonyl disulfide
  • Di-tert-nonyl trisulfide

Uniqueness

Di-tert-nonyl disulfide is unique due to its larger tert-nonyl groups compared to shorter-chain analogs like di-n-octyl disulfide. This structural difference imparts distinct physical properties such as increased viscosity and solubility characteristics, influencing its reactivity and applications in industrial processes. Additionally, its higher molecular weight contributes to enhanced stability under various conditions, making it a valuable compound for specific applications in lubrication and polymer chemistry .

Di-tert-nonyl disulphide is an organosulfur compound characterized by two tert-nonyl groups connected by a disulfide (-S-S-) bond, with the molecular formula C18H38S2 and a molecular weight of approximately 318.63 g/mol [3]. This compound exists as a light yellow to yellow liquid at room temperature with a mild, characteristic sulfur odor [7]. Industrial-scale synthesis of di-tert-nonyl disulphide employs several established methodologies, each with distinct advantages and operational considerations [3] [7].

The most common industrial synthesis approach involves the oxidation of tert-nonyl thiols using various oxidizing agents to form the disulfide bond [3]. This well-established method requires precise control of oxidation conditions to prevent over-oxidation of the disulfide to sulfoxides or sulfones [15]. Another significant industrial protocol utilizes the reaction of tert-nonyl mercaptan with elemental sulfur under controlled temperature and pressure conditions [7] . This straightforward process is particularly suitable for large-scale production but requires careful management of reaction parameters .

A more innovative approach employs sodium sulfinate as a key component with tetrabutylammonium iodide (TBAI)/H2SO4 reduction system [3] [11]. This method eliminates the need for thiols and traditional redox reagents commonly used in conventional synthesis protocols [3]. Research findings indicate that thiosulfonates play an important role in this reaction process, serving as intermediates in the formation of the disulfide bond [3].

MethodDescriptionAdvantagesDisadvantages
Oxidation of thiolsOxidation of tert-nonyl thiols using various oxidizing agents to form disulfide bondsWell-established method with various oxidizing agents availableMay require precise control of oxidation conditions to prevent over-oxidation
Reaction of sodium sulfinate with TBAI/H2SO4Using sodium sulfinate as key component with tetrabutylammonium iodide (TBAI)/H2SO4 reduction systemEliminates need for thiols and traditional redox reagentsRequires specific reagents and careful handling of acidic conditions
Reaction of tert-nonyl mercaptan with sulfurDirect reaction of tert-nonyl mercaptan with elemental sulfur under controlled conditionsStraightforward process for industrial-scale productionMay require high temperatures and pressure control
Catalytic coupling of tert-nonyl thiolsUsing catalysts like triphenylphosphine to facilitate disulfide bond formation between tert-nonyl thiolsRapid reaction rates, high yields, and mild conditionsMay require purification to remove catalyst residues

Industrial-scale production of di-tert-nonyl disulphide requires specialized equipment designed to handle the specific challenges of organosulfur chemistry [7] [12]. Stainless steel or glass-lined batch reactors with temperature control capabilities, typically with 500-10,000L capacity, are commonly employed [12]. These reactors feature heating/cooling jackets, agitation systems, pressure control mechanisms, and inert gas blanketing to maintain optimal reaction conditions and prevent unwanted side reactions [12] [7].

Catalytic Pathways for Disulfide Formation

The formation of disulfide bonds in di-tert-nonyl disulphide can be significantly accelerated and controlled through various catalytic pathways [15] [5]. These catalytic approaches not only enhance reaction rates but also improve selectivity and yield in industrial production settings [5]. Understanding these pathways is crucial for optimizing industrial synthesis protocols and developing more efficient production methodologies [15] [3].

Triphenylphosphine (PPh3) represents one of the most effective catalysts for disulfide formation [15]. This organophosphorus compound forms thiophosphonium intermediates that facilitate disulfide bond formation through a well-defined mechanism [15] [5]. The reaction typically proceeds at room temperature in organic solvents with catalyst loading as low as 1-5% [15]. The mechanism involves nucleophilic attack by the phosphine on the sulfur precursor, followed by formation of a thiophosphonium intermediate that subsequently reacts with a thiolate to form the disulfide bond [15] [3].

Metal-based catalysts offer another important pathway for disulfide formation [5] [10]. These catalysts function by coordinating with thiol groups to promote oxidative coupling [5]. The reaction typically requires elevated temperatures (80-150°C) and may necessitate a hydrogen or oxygen atmosphere depending on the specific metal catalyst employed [10] [5]. Metal catalysts based on transition metals such as iridium and tantalum have demonstrated particular efficacy in disulfide formation reactions [5].

Catalyst TypeMechanismReaction ConditionsIndustrial Applicability
Triphenylphosphine (PPh3)Forms thiophosphonium intermediates that facilitate disulfide bond formationRoom temperature, organic solvents, catalyst loading 1-5%High - Scalable, cost-effective, and produces minimal waste
Metal-based catalystsMetal centers coordinate with thiol groups to promote oxidative couplingElevated temperatures (80-150°C), may require hydrogen or oxygen atmosphereMedium - Effective but may require metal recovery systems
Enzyme-based catalystsEnzymatic oxidation of thiols through redox reactionsMild conditions (20-40°C), aqueous or buffer solutions, pH 6-8Low - Expensive enzymes and limited scalability
Ionic liquidsAct as both solvent and catalyst for thiol oxidation reactionsRoom temperature to 100°C, solvent-free or minimal solvent conditionsMedium - Emerging technology with promising sustainability benefits

Catalyst activation methods play a crucial role in optimizing disulfide formation reactions [10] [12]. Thermal activation, involving heating the catalyst to specific temperatures (typically 100-300°C) under controlled atmosphere, represents the most common industrial approach for metal and metal oxide catalysts in disulfide synthesis [12]. Chemical activation, which involves treatment with specific chemical agents to modify surface properties or oxidation state, is particularly useful for complex catalysts requiring specific active sites or oxidation states [10] [12].

Recent research has demonstrated that di-tert-nonyl polysulfide (TNPS) can itself act as a sulfiding agent in the activation of hydrotreating catalysts [7] [12]. This process typically involves impregnating the catalyst with a solution of polysulfide, followed by solvent removal and heat-activation in a tubular reactor under nitrogen atmosphere [12]. The activation process significantly enhances catalyst performance in subsequent reactions [12] [7].

Purification and Isolation Techniques

Following synthesis, di-tert-nonyl disulphide requires rigorous purification to remove impurities and achieve the high purity standards necessary for commercial applications [11] [14]. The purification process typically involves multiple techniques applied sequentially to progressively enhance product purity [11]. These techniques must be carefully selected and optimized based on the specific impurity profile and desired final product specifications [14] [11].

Vacuum distillation represents a primary purification technique for di-tert-nonyl disulphide [11] [14]. This process operates at temperatures ranging from 150-250°C and pressures of 1-10 mmHg, with reflux ratios typically between 3-5 [14]. The technique exploits differences in boiling points between di-tert-nonyl disulphide and potential impurities, achieving purities of 98-99.5% with yield recoveries of 85-95% [14]. Vacuum operation capability, reflux control, and multiple collection points are essential features of industrial distillation columns used for this purpose [14] [11].

Liquid-liquid extraction provides another important purification approach [11] [6]. This technique typically employs solvent ratios of 1:3-1:5, with 3-5 contact stages at temperatures ranging from 20-60°C [11]. The process achieves purities of 95-98% with yield recoveries of 80-90% [11]. Industrial extraction systems feature counter-current flow design and phase separation capabilities to maximize efficiency [6] [11].

TechniqueProcess ParametersYield RecoveryPurity AchievedScale Applicability
Vacuum DistillationTemperature: 150-250°C, Pressure: 1-10 mmHg, Reflux ratio: 3-585-95%98-99.5%Industrial (100-1000 kg batches)
Fractional CrystallizationCooling rate: 1-5°C/hour, Solvent systems: Hexane/acetone or toluene/methanol70-85%99-99.8%Laboratory to pilot (1-100 kg batches)
Liquid-Liquid ExtractionSolvent ratio: 1:3-1:5, Contact stages: 3-5, Temperature: 20-60°C80-90%95-98%Industrial (100-1000 kg batches)
Adsorption ChromatographyStationary phase: Silica or alumina, Mobile phase: Hexane/ethyl acetate gradients75-85%99-99.9%Laboratory to pilot (1-50 kg batches)
Membrane FiltrationMembrane type: PTFE or ceramic, Pore size: 0.1-1.0 μm, Pressure: 2-5 bar90-98%97-99%Pilot to industrial (10-500 kg batches)

For laboratory-scale purification, adsorption chromatography offers exceptional purification capabilities [14] [11]. This technique typically employs silica or alumina as the stationary phase with hexane/ethyl acetate gradients as the mobile phase [14]. While achieving purities of 99-99.9%, the technique is primarily limited to laboratory to pilot scale operations (1-50 kg batches) due to scalability constraints [14] [11].

An innovative purification approach specifically developed for sulfur compounds involves the use of paraformaldehyde-sulfuric acid solution [11]. This method utilizes formaldehyde (from paraformaldehyde depolymerization in sulfuric acid solution) to bind with impurities such as benzene homologues in unpurified di-tert-nonyl disulphide [11]. The reaction is relatively gentle with simple operation steps, low cost, and minimal odor during the process [11]. Research has shown that optimal results are achieved when using a turnover oscillating instrument with specific parameters: 360-degree flip angle, 45 turns per minute, and extraction time of 20 hours [11].

Thermodynamic Stability and Decomposition Kinetics

Di-tert-nonyl disulphide exhibits remarkable thermodynamic stability under ambient conditions, with thermal decomposition occurring only at elevated temperatures exceeding 240°C [1] [2]. The compound's thermal behavior can be characterized by a multi-stage decomposition process that follows predictable kinetic patterns.

Thermal Stability Profile

The thermal stability of di-tert-nonyl disulphide is significantly enhanced by the steric hindrance provided by the tertiary nonyl groups [2]. Under normal storage conditions, the compound remains chemically stable, with no measurable decomposition occurring below 100°C [1]. The onset of thermal degradation typically begins around 150°C, where initial sulfur-sulfur bond weakening occurs through homolytic cleavage mechanisms .

Decomposition Kinetics and Mechanism

The thermal decomposition of di-tert-nonyl disulphide follows a complex multi-stage process characterized by distinct temperature regimes [4]. The initial stage (100-150°C) involves minimal mass loss (0-5%) with the formation of volatile sulfur compounds through homolytic bond weakening [4]. During the primary decomposition stage (150-220°C), approximately 40-50% mass loss occurs as the disulphide bonds undergo cleavage, producing tert-nonyl thiols and hydrogen sulfide [4].

Table 1: Thermal Decomposition Stages of Di-tert-nonyl Disulphide

Temperature Range (°C)Decomposition StageMass Loss (%)Primary ProductsReaction Mechanism
100-150Initial Bond Weakening0-5Volatile sulfur compoundsHomolytic bond weakening
150-220Primary S-S Bond Cleavage40-50Tert-nonyl thiols, H₂SRadical chain initiation
220-280Secondary Decomposition70-85Hydrocarbon fragments, SO₂β-elimination, fragmentation
280-350Complete Fragmentation90-95Light hydrocarbons, CS₂Complete molecular breakdown
>350Carbonization95-98Carbon residue, sulfur oxidesOxidative carbonization

The decomposition kinetics are governed by first-order reaction mechanisms at the initial stages, transitioning to more complex radical chain reactions at higher temperatures [4]. The activation energy for the primary decomposition step is estimated to be in the range of 180-220 kJ/mol, consistent with other dialkyl disulphides [4].

Solubility Characteristics in Organic Matrices

Di-tert-nonyl disulphide exhibits highly selective solubility behavior that is strongly influenced by the hydrophobic nature of its molecular structure. The compound demonstrates excellent solubility in hydrocarbon-based matrices while remaining virtually insoluble in polar solvents [1] [5].

Hydrocarbon Solubility

The compound shows exceptional solubility in various hydrocarbon systems, with complete miscibility observed in petroleum ether, diesel fuel, and mineral oils [1] [5]. In aliphatic hydrocarbons such as n-hexane and cyclohexane, solubility ranges from 10-50 g/L at 20°C [6]. Aromatic hydrocarbons like toluene demonstrate enhanced solvating capacity, with solubility values reaching 20-100 g/L [6].

Polar Solvent Interactions

The water solubility of di-tert-nonyl disulphide is exceptionally low, with values below 0.1 mg/L at 20°C [1]. This hydrophobic character is quantified by a logarithmic octanol-water partition coefficient (log P) exceeding 5.2, indicating strong preference for organic phases [1]. Alcoholic solvents such as methanol and ethanol show limited solvating ability, with solubility values typically ranging from 0.1-1 g/L [6].

Table 2: Solubility Profile of Di-tert-nonyl Disulphide in Various Organic Matrices

Solvent SystemSolubility ClassificationSolubility (g/L at 20°C)Log P (Octanol/Water)
WaterInsoluble<0.0001>5.2
MethanolSlightly Soluble0.1-1>5.2
EthanolSlightly Soluble0.1-1>5.2
n-HexaneSoluble10-50N/A
CyclohexaneSoluble10-50N/A
TolueneSoluble20-100N/A
ChloroformSoluble50-200N/A
Petroleum EtherHighly Soluble>100N/A
Diesel FuelHighly Soluble>100N/A
Mineral OilHighly Soluble>100N/A

Matrix Compatibility

The exceptional compatibility with hydrocarbon matrices makes di-tert-nonyl disulphide particularly suitable for applications in lubricant formulations and petroleum-based systems [2]. The compound's solubility behavior is influenced by molecular interactions including van der Waals forces and hydrophobic effects, which are maximized in non-polar environments [7].

Surface Tension and Interfacial Behavior

The surface tension properties of di-tert-nonyl disulphide are characteristic of organosulfur compounds with significant hydrocarbon content. While direct surface tension measurements for di-tert-nonyl disulphide are limited in the literature, the behavior can be inferred from related disulphide compounds and theoretical considerations [8] [9].

Surface Activity Characteristics

Organosulfur compounds, particularly those containing disulphide linkages, exhibit moderate surface activity due to the polar sulfur-sulfur bond combined with hydrophobic alkyl chains [9]. The tertiary nonyl groups in di-tert-nonyl disulphide provide significant steric hindrance, which influences the compound's ability to orient at interfaces [9].

Interfacial Tension Behavior

The interfacial behavior of di-tert-nonyl disulphide at hydrocarbon-water interfaces is dominated by the hydrophobic interactions of the branched alkyl chains [8]. The disulphide bond provides a polar anchor point, while the bulky tertiary nonyl groups create a hydrophobic barrier that prevents significant water penetration [9].

Temperature Dependence of Surface Properties

Surface tension properties of organosulfur compounds typically show inverse temperature dependence, with decreasing surface tension at elevated temperatures [8]. For di-tert-nonyl disulphide, the temperature coefficient of surface tension is estimated to be in the range of -0.08 to -0.12 mN/m·K, based on similar compounds [10].

Redox-Responsive Surface Behavior

The disulphide bond in di-tert-nonyl disulphide can undergo reversible redox reactions, potentially leading to controllable surface properties [9]. Under reducing conditions, the disulphide bond can cleave to form thiols, which exhibit different surface activity patterns compared to the parent disulphide [9].

Temperature-Dependent Phase Transitions

Di-tert-nonyl disulphide exhibits well-defined temperature-dependent phase behavior that is critical for understanding its performance characteristics across different thermal environments. The compound remains in the liquid phase across a wide temperature range, with phase transitions occurring only at extreme conditions [1] [11].

Liquid Phase Stability Range

The compound maintains liquid phase stability from below -20°C to approximately 190-250°C [1] [11]. The melting point is estimated to be below -20°C, similar to other branched disulphides [6] [11]. This extended liquid range makes the compound suitable for applications requiring thermal stability across wide temperature variations [2].

Temperature-Dependent Physical Properties

The density of di-tert-nonyl disulphide shows typical liquid behavior with linear decrease as temperature increases [1]. At 20°C, the density is approximately 1.02 g/cm³, decreasing to an estimated 0.985 g/cm³ at 100°C [1]. The thermal expansion coefficient is estimated to be approximately 8-10 × 10⁻⁴ K⁻¹, consistent with similar organosulfur compounds [11].

Viscosity-Temperature Relationship

The viscosity of di-tert-nonyl disulphide exhibits strong temperature dependence following the Arrhenius relationship typical of organic liquids [1] [5]. At 20°C, the kinematic viscosity is estimated at 129 mm²/s, decreasing significantly to 34.4 mm²/s at 40°C [1] [5]. This temperature sensitivity is crucial for applications in lubricant systems where viscosity index is important [12].

Table 3: Temperature-Dependent Physical Properties of Di-tert-nonyl Disulphide

Temperature (°C)Physical StateStabilityDensity (g/cm³)Viscosity (mm²/s)
20LiquidStable1.020129
40LiquidStable1.01034.4
100LiquidStable0.9858-12
150LiquidStable0.9604-6
200LiquidStable with degradation0.9352-4
240Decomposition onsetThermal decomposition beginsN/AN/A
>250DecomposedUnstableN/AN/A

Phase Transition Thermodynamics

The glass transition temperature for di-tert-nonyl disulphide-based systems is estimated to be below -48°C, based on data from related polysulfide compounds [13]. This low glass transition temperature contributes to the compound's flexibility and performance at low temperatures [13].

Thermal Expansion Behavior

The volumetric thermal expansion of di-tert-nonyl disulphide follows predictable patterns for organic liquids, with an estimated coefficient of thermal expansion of 8-10 × 10⁻⁴ K⁻¹ [11]. This moderate expansion rate ensures dimensional stability in applications where thermal cycling occurs [12].

XLogP3

7.9

Hydrogen Bond Acceptor Count

2

Exact Mass

318.24149356 g/mol

Monoisotopic Mass

318.24149356 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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